molecular formula C15H13ClN4O3S B4636682 1-(4-chlorophenyl)-5-{[(4-methoxyphenyl)sulfonyl]methyl}-1H-tetrazole

1-(4-chlorophenyl)-5-{[(4-methoxyphenyl)sulfonyl]methyl}-1H-tetrazole

Cat. No.: B4636682
M. Wt: 364.8 g/mol
InChI Key: KVAOQAOVGFUHRO-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-5-{[(4-methoxyphenyl)sulfonyl]methyl}-1H-tetrazole is a synthetic organic compound characterized by the presence of a tetrazole ring, a chlorophenyl group, and a methoxyphenylsulfonylmethyl group

Preparation Methods

The synthesis of 1-(4-chlorophenyl)-5-{[(4-methoxyphenyl)sulfonyl]methyl}-1H-tetrazole typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:

    Formation of the Tetrazole Ring: This can be achieved through the reaction of an appropriate nitrile with sodium azide under acidic conditions.

    Introduction of the Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the tetrazole ring with a chlorophenyl group, often using a chlorophenyl halide in the presence of a base.

    Attachment of the Methoxyphenylsulfonylmethyl Group: This step involves the reaction of the intermediate compound with a methoxyphenylsulfonylmethyl halide under basic conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-(4-Chlorophenyl)-5-{[(4-methoxyphenyl)sulfonyl]methyl}-1H-tetrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

1-(4-Chlorophenyl)-5-{[(4-methoxyphenyl)sulfonyl]methyl}-1H-tetrazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-5-{[(4-methoxyphenyl)sulfonyl]methyl}-1H-tetrazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within cells.

    Disrupting Cellular Processes: Affecting processes such as DNA replication, protein synthesis, or cell division.

The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(4-Chlorophenyl)-5-{[(4-methoxyphenyl)sulfonyl]methyl}-1H-tetrazole can be compared with other similar compounds, such as:

    1-(4-Chlorophenyl)-5-{[(4-methylphenyl)sulfonyl]methyl}-1H-tetrazole: Similar structure but with a methyl group instead of a methoxy group.

    1-(4-Chlorophenyl)-5-{[(4-phenylsulfonyl]methyl}-1H-tetrazole: Lacks the methoxy group on the phenyl ring.

    1-(4-Chlorophenyl)-5-{[(4-methoxyphenyl)sulfonyl]ethyl}-1H-tetrazole: Contains an ethyl group instead of a methyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-chlorophenyl)-5-[(4-methoxyphenyl)sulfonylmethyl]tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN4O3S/c1-23-13-6-8-14(9-7-13)24(21,22)10-15-17-18-19-20(15)12-4-2-11(16)3-5-12/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVAOQAOVGFUHRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CC2=NN=NN2C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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